N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzodioxine ring fused with an oxazole ring, and a carboxamide group attached to the oxazole ring. The presence of these functional groups and rings makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, which can be synthesized from 4-methylbenzene-1,3-diamine and benzoic anhydride under controlled conditions . The benzodioxine ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the formation of the carboxamide group through an acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Microreactor systems can be employed to optimize reaction conditions and monitor reaction kinetics . This approach allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride
- 3′-Demethyl-3′-N-[(4-Methylphenyl)Sulfonyl]Azithromycin
Uniqueness
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16N2O4 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-12-6-8-13(9-7-12)14-10-18(25-21-14)20-19(22)17-11-23-15-4-2-3-5-16(15)24-17/h2-10,17H,11H2,1H3,(H,20,22) |
InChI Key |
PVYFAMKEZXZZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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